4-Phenylquinuclidine

Description

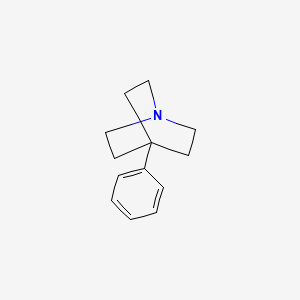

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-12(5-3-1)13-6-9-14(10-7-13)11-8-13/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKNWIPXDBBWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199070 | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51069-11-5 | |

| Record name | 4-Phenylquinuclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51069-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Phenylquinuclidine and its Analogs

Traditional methods for constructing the quinuclidine (B89598) scaffold have laid the groundwork for more advanced synthetic explorations. These routes often involve the formation of a piperidine (B6355638) ring followed by cyclization to create the characteristic bicyclic system.

The construction of the quinuclidine scaffold has traditionally been achieved through methods such as intramolecular second-order nucleophilic substitution (SN2) reactions and condensation reactions involving piperidine derivatives. chinesechemsoc.orgchinesechemsoc.org One common strategy involves the cyclization of a 4-substituted piperidine. For instance, a key step in the synthesis of cinchona alkaloids, which feature a quinuclidine core, has involved reductive amination followed by an SN2 cyclization to form the bicyclic ring system. rsc.org

The synthesis of piperidones, which are crucial intermediates, can be accomplished through various means, including the Dieckmann condensation of substrates prepared from the addition of a primary amine to alkyl acrylates. dtic.mil Tandem SN2-Michael reactions have also been employed to prepare six-membered nitrogen heterocycles like piperidine. dtic.mil These piperidine intermediates possess the necessary functionality to undergo subsequent intramolecular cyclization to yield the quinuclidine framework.

While foundational, conventional synthetic methods for quinuclidine derivatives suffer from significant drawbacks. A primary limitation is the lack of stereochemical control, with most of these reactions resulting in racemic mixtures. chinesechemsoc.orgchinesechemsoc.org Achieving enantiopurity often necessitates the use of chiral auxiliaries, which can be a multi-step and inefficient process. chinesechemsoc.org Furthermore, the scope of these traditional methods can be constrained by the availability of suitably functionalized starting materials, particularly for strategies that rely on introducing substituents directly onto a pre-existing quinuclidine ring. chinesechemsoc.org

Traditional Approaches (e.g., S<sub>N</sub>2 Reactions, Piperidine Cyclizations)

Advanced and Stereoselective Synthesis

To overcome the limitations of classical methods, significant research has focused on developing advanced and stereoselective synthetic routes. Asymmetric catalysis, in particular, has emerged as a powerful tool for the efficient and precise construction of chiral quinuclidine scaffolds. researchgate.netacs.orgnih.gov

The demand for enantiomerically pure quinuclidine derivatives, driven by their roles as catalysts and biologically active agents, has spurred the development of various asymmetric catalytic systems. chinesechemsoc.org These methods offer direct access to chiral molecules with high levels of stereocontrol, often obviating the need for chiral auxiliaries or resolution of racemic mixtures.

A significant breakthrough in the synthesis of complex quinuclidine derivatives is the use of iridium-catalyzed intramolecular asymmetric allylic dearomatization reactions. chinesechemsoc.orgchinesechemsoc.org This powerful strategy allows for the construction of indolenine-fused quinuclidine structures with high levels of stereoselectivity.

The reaction typically employs a catalytic system derived from [Ir(cod)Cl]2 and a chiral ligand, such as the Feringa ligand. chinesechemsoc.org This system has proven effective for a broad range of substrates, yielding a diverse array of quinuclidine derivatives under mild conditions. The products are obtained in good to excellent yields (ranging from 68% to 96%), with outstanding diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). chinesechemsoc.orgchinesechemsoc.org The versatility of the products is enhanced by the presence of various functional groups, allowing for further chemical transformations. chinesechemsoc.org For example, a gram-scale synthesis of a chiral quinuclidine derivative was achieved with a 76% yield and >20:1 dr, demonstrating the practical utility of this method. chinesechemsoc.orgchinesechemsoc.org

| Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Tryptamine-derived allylic carbonate | [Ir(cod)Cl]2 / Feringa Ligand | 68-96 | up to >20:1 | up to >99 |

| Substrate 1p (gram-scale) | [Ir(cod)Cl]2 / Feringa Ligand | 76 | >20:1 | Not specified |

Beyond iridium catalysis, other innovative strategies have been developed for the enantioselective synthesis of chiral quinuclidines. One notable approach involves a catalytic asymmetric cascade transformation that enables the synthesis of either enantiomer of the crucial C4 stereocenter with high enantioselectivity (up to 99% ee) in a single pot. researchgate.net

Organocatalysis has also provided powerful tools for this purpose. For instance, a practical and enantioselective total synthesis of (+)-quinine, which contains a quinuclidine core, was developed. rsc.org The key step in this synthesis is a formal aza [3+3] cycloaddition/Strecker-type cyanation reaction, which is catalyzed by a chiral organocatalyst at a very low loading (0.5 mol%) to produce a highly functionalized and optically active tetrasubstituted piperidine intermediate. rsc.org

Furthermore, asymmetric Diels-Alder reactions have been utilized to construct related isoquinuclidine scaffolds. The cycloaddition of a 1,2-dihydropyridine with a chiral dienophile, promoted by a chiral Lewis acid catalyst such as a titanium-TADDOLate complex, can produce isoquinuclidines with excellent diastereoselectivity (up to 97% de). researchgate.net The choice of solvent and the specific combination of the chiral catalyst and dienophile are critical for achieving high stereocontrol in these reactions. researchgate.net

Iridium-Catalyzed Allylic Dearomatization Reactions

Introduction of Substituents for Structural Diversification

The quinuclidine scaffold is a key component in various biologically active compounds. hakon-art.com Structural diversification of the this compound core is crucial for developing new therapeutic agents and molecular probes. This is often achieved by introducing a variety of substituents onto the quinuclidine ring or the phenyl group.

One common strategy involves the functionalization of commercially available quinuclidine precursors. For instance, quinuclidin-3-ol can serve as a starting point for creating a library of derivatives. By reacting the alcohol with differently substituted carbamoyl (B1232498) chlorides or isocyanates, a series of carbamates can be synthesized. mdpi.com This approach was used to generate thirteen different quinuclidine carbamates, which were subsequently evaluated as potential inhibitors for human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The quaternization of these carbamates using a Menshutkin reaction with various halides further expands the structural diversity. mdpi.com

Another powerful method for diversification involves the direct functionalization of the quinuclidine ring. A methodology has been developed to introduce substituents at the α-position to the quinuclidine nitrogen. This is accomplished by first forming the corresponding N-oxide, which activates the α-protons for abstraction. The resulting carbanion can then be trapped by a range of electrophiles, leading to α-functionalised quinuclidines. liverpool.ac.uk This technique provides a direct route to modify the core structure.

Furthermore, prodrug strategies are employed to enhance physicochemical properties. For potent P2Y14R antagonists containing a quinuclidine moiety, the carboxylate group can be masked with an N,N-dimethylamidomethyl ester. nih.gov This modification creates uncharged prodrugs. A "double prodrug" approach has also been demonstrated, combining the ester mask with a carbamate-protected piperidine to improve in vivo efficacy. nih.gov

Gram-Scale Synthetic Strategies for Quinuclidine Derivatives

The translation of laboratory-scale syntheses to larger, gram-scale production is essential for the practical application of quinuclidine derivatives in research and development. Several strategies have been successfully implemented to produce significant quantities of these compounds.

An industrially viable, solvent-free synthesis of racemic 3-quinuclidinol, a key intermediate for many therapeutic agents, has been reported. hakon-art.com This method involves the reduction of 3-quinuclidinone with sodium borohydride (B1222165) in water, yielding the product in 89% yield on a 10.0 g scale. A separate patent outlines a method for producing quinuclidine hydrochloride on a large, industrial scale starting from 4-piperidine carboxylic acid, involving steps like esterification, condensation, decarboxylation, and an improved Huang-Minlon reduction. google.com

More advanced catalytic methods have also been scaled up. An iridium-catalyzed intramolecular allylic dearomatization reaction was used to synthesize a chiral indolenine-fused quinuclidine derivative. This reaction was successfully performed on a 3.76 mmol scale, yielding 0.85 grams of the product with high diastereoselectivity. chinesechemsoc.org

Similarly, a highly enantioselective synthesis of cis-3-quinuclidinols has been achieved using a ruthenium-catalyzed asymmetric transfer hydrogenation via dynamic kinetic resolution. The researchers demonstrated the synthetic utility of this method by performing a gram-scale synthesis of cis-(2-bromophenyl)(quinuclidin-3-yl)methanol. bohrium.com

In the context of complex natural product synthesis, an efficient coupling between a quinuclidine precursor and a dihydroquinoline unit was achieved on a gram scale during the total synthesis of the unnatural enantiomer of quinine (B1679958). nih.govresearchgate.net This key step produced over two grams of the coupled product, demonstrating the feasibility of constructing complex molecular architectures on a larger scale. researchgate.net

Table 1: Examples of Gram-Scale Syntheses of Quinuclidine Derivatives

| Target Compound/Intermediate | Synthetic Method | Scale | Yield | Source |

|---|---|---|---|---|

| Racemic 3-Quinuclidinol | Reduction of 3-quinuclidinone with NaBH₄ | 10.0 g | 89.0% | |

| Chiral Indolenine-Fused Quinuclidine | Ir-catalyzed allylic dearomatization | 0.85 g (3.76 mmol) | 76% | chinesechemsoc.org |

| cis-3-Quinuclidinols | Ru-catalyzed asymmetric transfer hydrogenation | Gram-scale | High | bohrium.com |

| Quinine Precursor | Coupling of quinuclidine and dihydroquinoline units | >2 g | 72% | nih.govresearchgate.net |

| Quinuclidine Hydrochloride | Multi-step synthesis from 4-piperidine carboxylic acid | Industrial | Not specified | google.com |

Specific Chemical Transformations Involving the this compound Core

The this compound core serves as a robust scaffold that can undergo various chemical transformations to generate derivatives with tailored properties. Bromination and palladium-catalyzed coupling reactions are particularly valuable for this purpose.

Bromination Reactions of this compound

Bromination of the phenyl ring of this compound provides key intermediates for further functionalization. The reaction conditions can be controlled to achieve different levels of bromination.

When this compound is treated with bromine in acetic acid under reflux for 4.5 hours, the major product is 4-(4-bromophenyl)quinuclidine. nih.gov Extending the reaction time to 40 hours under the same conditions leads to the formation of 4-(3,4-dibromophenyl)quinuclidine as the main product. nih.gov

Table 2: Bromination of this compound

| Starting Material | Reagents and Conditions | Reaction Time | Major Product | Source |

|---|---|---|---|---|

| This compound | Br₂/AcOH, reflux | 4.5 h | 4-(4-Bromophenyl)quinuclidine | nih.gov |

| This compound | Br₂/AcOH, reflux | 40 h | 4-(3,4-Dibromophenyl)quinuclidine | nih.gov |

Coupling Reactions (e.g., Suzuki Coupling)

The brominated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming new carbon-carbon bonds. researchgate.net

The Suzuki coupling involves three main steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoborane compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net

A practical application of this reaction is seen with 4-(3,4-dibromophenyl)quinuclidine. In a Suzuki coupling reaction, it was observed that the coupling with a boronic ester occurred selectively at the 3-bromo position rather than the 4-bromo position, yielding a mono-coupled product. nih.gov This regioselectivity is a key feature in the synthesis of complex molecules, allowing for precise control over the final structure.

Structural Characterization and Conformational Analysis

Molecular Geometry and Stereochemical Features of the Quinuclidine (B89598) System

The quinuclidine moiety, chemically known as 1-azabicyclo[2.2.2]octane, is a bridged bicyclic tertiary amine. nih.govucla.edu Its structure is the foundation for the chemical and physical properties of its derivatives. srce.hr

The quinuclidine framework is a highly rigid and symmetrical structure composed of a saturated bicyclic system with a nitrogen atom at one of the bridgeheads. srce.hrresearchgate.net This high symmetry contributes to some of its distinct physical properties, such as the high melting point of unsubstituted quinuclidine (158 °C). srce.hr The introduction of a substituent, like the phenyl group in 4-phenylquinuclidine, can disturb this symmetry. srce.hr

The structure consists of three piperidine (B6355638) rings sharing the nitrogen and the opposing bridgehead carbon, forcing the cyclohexane-like rings into a boat conformation. This arrangement results in significant steric constraints and restricted rotational freedom. The rigidity of this bicyclic system is a crucial feature, as it pre-organizes the molecule into a specific three-dimensional shape. researchgate.net The nitrogen's lone pair of electrons are sp3-hybridized and are sterically accessible, which contributes to its basicity, similar to that of aliphatic amines. srce.hr

The conformational landscape of quinuclidine derivatives is a subject of significant interest. While the core is rigid, the orientation of substituents can lead to different conformational isomers. For instance, in derivatives of Cinchona alkaloids, which contain a quinuclidine unit, the molecule can adopt "open" or "closed" conformations depending on the orientation of the quinuclidine nitrogen relative to the quinoline (B57606) ring system. researchgate.net

In substituted quinuclidines, the molecule can exhibit a twist along the C–N pseudo-threefold axis. researchgate.net The introduction of bulky substituents or additional bridging can influence these preferences. Studies on various bridged piperidine and nortropane analogs, which share structural similarities, show that even subtle changes to the bicyclic framework can significantly alter the molecule's shape and how it interacts with biological targets. The defined stereochemistry and rigid conformation of these analogs are key to their biological activity.

Inherent Rigidity and Symmetry of the Bicyclic Structure

Spectroscopic Investigations for Structural Elucidation of Quinuclidine Derivatives

A suite of spectroscopic techniques is indispensable for confirming the structure and understanding the electronic environment of complex molecules like this compound.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For quinuclidine derivatives, NMR is used to confirm the bicyclic structure and the position of substituents. tsijournals.com

In the ¹³C NMR spectrum, the aromatic carbons would produce signals between δ 110-150 ppm. The quaternary carbon of the phenyl ring attached to the quinuclidine cage would have a distinct chemical shift. The carbons of the quinuclidine cage itself would appear in the aliphatic region of the spectrum, with the carbons alpha to the nitrogen (C2, C6) appearing around δ 50-60 ppm.

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for the functional groups present and data from similar structures.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl C-H (ortho, meta, para) | 7.2 - 7.6 (m) | 125.0 - 130.0 |

| Phenyl C (ipso) | - | ~145.0 |

| Quinuclidine C2/C6-H | ~3.0 (m) | ~55.0 |

| Quinuclidine C3/C5/C7-H | ~1.8 - 2.2 (m) | ~26.0 |

Note: (m) denotes a multiplet. Actual values can vary based on solvent and experimental conditions.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. wiley.com The IR spectrum of this compound is expected to show a combination of bands characteristic of its aromatic and saturated amine components. wikimedia.orglibretexts.org

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) from the CH₂ groups of the quinuclidine cage. libretexts.org

Aromatic C=C Stretching: Two or three bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.

C-N Stretching: These vibrations for tertiary amines like quinuclidine typically appear in the 1250-1000 cm⁻¹ region and are often weak. researchgate.net

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-690 cm⁻¹ region, the position of which is indicative of the substitution pattern on the benzene (B151609) ring (monosubstituted in this case).

The region below 1500 cm⁻¹ is known as the "fingerprint region," where the complex pattern of bands is unique to the molecule as a whole. libretexts.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound. slideshare.netgentechscientific.com

For this compound (C₁₃H₁₇N), the molecular weight is approximately 187.28 g/mol . As it contains a single nitrogen atom, its molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected to have an odd integer m/z value, in accordance with the nitrogen rule. libretexts.org

The fragmentation of quinuclidine derivatives is influenced by the stable bicyclic structure. Common fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom (α-cleavage). miamioh.edu The molecular ion is often readily observed. For N-alkylated quinuclidinols, the molecular ion is prevalent, and a dominant fragmentation pathway is the elimination of the N-alkyl chain. Tandem mass spectrometry (MS/MS) studies on related compounds show complex fragmentation patterns that can be systematically identified to elucidate the structure of metabolites. nih.gov The fragmentation of this compound would likely involve the loss of fragments from the phenyl ring or cleavage within the quinuclidine cage, though the rigid structure would likely make the molecular ion relatively stable.

Infrared (IR) Spectroscopy

Advanced Chromatographic Separation Techniques for Purity and Stereoisomer Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for both purity assessment and the challenging task of separating stereoisomers. csfarmacie.czmoravek.com For a chiral molecule like this compound, which possesses stereoisomers that can exhibit different pharmacological activities, the ability to separate and quantify these forms is critical. shimadzu.com HPLC methods, particularly those employing chiral stationary phases (CSPs), are indispensable for ensuring the chemical purity and stereochemical integrity of the final compound. csfarmacie.czchromatographyonline.com

Purity Analysis using Reversed-Phase HPLC

The determination of purity is a fundamental step in chemical analysis, ensuring that a sample is free from starting materials, by-products, or degradation products. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common method for this purpose. In this technique, a nonpolar stationary phase (typically a C8 or C18 silica-based column) is used with a polar mobile phase. The purity of quinuclidine derivatives is often assessed using such methods. lew.ro

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For this compound, a typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. lew.rogoogle.com The UV detector is commonly set at a wavelength where the phenyl group of the molecule exhibits strong absorbance, such as 230 nm or 254 nm. lew.rou-tokyo.ac.jp By comparing the area of the main peak to the areas of any impurity peaks, the purity of the sample can be accurately quantified. chromatographyonline.com

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis of this compound Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | lew.roajol.info |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) | lew.ro |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Detection | UV at 230 nm | lew.ro |

| Temperature | Ambient (e.g., 25 °C) | N/A |

| Injection Volume | 10 µL | N/A |

This table is illustrative of typical starting conditions for method development based on similar compounds.

Stereoisomer Analysis using Chiral HPLC

Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. mtc-usa.com Direct separation requires a chiral environment, which is most effectively provided by a Chiral Stationary Phase (CSP) in HPLC. csfarmacie.cz The development of enantioselective HPLC methods is crucial for analyzing the stereoisomers of quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org

The separation mechanism on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different energies of formation and stability, leading to different retention times and thus, separation. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose, such as Chiralcel® OD-H or Chiralpak® AD) are widely used and have proven effective for a broad range of chiral compounds, including nitrogen-containing heterocycles. chromatographyonline.com

Method development for chiral separations often involves screening a variety of CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions. chromatographyonline.comu-tokyo.ac.jp For basic compounds like this compound, small amounts of additives such as diethylamine (B46881) (DEA) in normal-phase or trifluoroacetic acid (TFA) in reversed-phase can significantly improve peak shape and resolution. chromatographyonline.com

Table 2: Representative Chiral HPLC Conditions for Enantioseparation of Quinuclidine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm | chromatographyonline.com |

| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (90:10:0.1, v/v/v) | chromatographyonline.com |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Detection | UV at 254 nm | u-tokyo.ac.jp |

| Temperature | 25 °C | N/A |

| Analysis Goal | Determination of enantiomeric excess (ee) | chinesechemsoc.org |

This table represents a common starting point for chiral method development for basic amine compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For quinuclidine-based systems, these methods provide deep insights into their reaction mechanisms and fundamental properties like basicity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. chinesechemsoc.orgchinesechemsoc.org It has been successfully applied to understand and predict the stereoselectivity of various chemical reactions. In the context of quinuclidine (B89598) derivatives, DFT calculations have been employed to elucidate the origin of stereoselectivity in their synthesis. For instance, in the iridium-catalyzed intramolecular allylic dearomatization reaction to produce indolenine-fused quinuclidine derivatives, DFT calculations were used to propose a working model that explains the observed high diastereoselectivity and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org These calculations help in understanding the transition states and the non-covalent interactions that govern the stereochemical outcome of the reaction. chinesechemsoc.orgchinesechemsoc.orgnih.govmdpi.com

Similarly, DFT studies have been instrumental in explaining the high stereoselectivity in the synthesis of isoquinuclidines through a domino reaction sequence. The calculations support the experimental findings of high diastereoselectivity and enantioselectivity by analyzing the energies of the transition states leading to different stereoisomers. researchgate.net In the context of organocatalysis, DFT has been used to study the mechanism of cyclopropanation reactions, successfully predicting the diastereomeric ratios and enantiomeric excess, which were in good agreement with experimental results. rsc.org The method helps in identifying the key interactions, such as π–π stacking and steric hindrance, that control the stereoselectivity. rsc.org While direct DFT studies on the reaction mechanisms of 4-Phenylquinuclidine are not extensively documented in the reviewed literature, the principles derived from studies on related quinuclidine derivatives are highly applicable. These studies show that DFT is a critical tool for rationalizing and predicting the stereochemical outcomes of reactions involving the quinuclidine scaffold. chinesechemsoc.orgchinesechemsoc.orgresearchgate.netrsc.org

The following table summarizes representative applications of DFT in studying the stereoselectivity of reactions involving quinuclidine and related structures.

| Reaction | Catalyst/Method | Key DFT Findings | Reference |

| Intramolecular Allylic Dearomatization | Iridium/Feringa ligand | Proposed a model explaining the origin of high diastereo- and enantioselectivity. | chinesechemsoc.orgchinesechemsoc.org |

| Synthesis of Isoquinuclidines | Proline-catalyzed domino reaction | Supported the observed high stereoselective outcome of the reaction. | researchgate.net |

| Rh(II)-catalyzed Cyclopropanation | Rh₂(S-PTTL)₄ | Predicted diastereomeric ratios and enantiomeric excess in agreement with experiments. | rsc.org |

| Asymmetric Simmons-Smith Cyclopropanation | Charette chiral dioxaborolane ligand | Elucidated the mechanism and origins of stereoselectivity. | nih.gov |

Proton Affinity and Basicity of Quinuclidine-Based Systems

The basicity of the nitrogen atom in the quinuclidine scaffold is a key determinant of its chemical reactivity and its ability to interact with biological targets. cbs.dk Proton affinity (PA), the negative of the enthalpy change for the gas-phase protonation of a molecule, is a fundamental measure of basicity. nih.govuiuc.edu Computational methods, particularly DFT, have been employed to calculate the proton affinity and pKa values of quinuclidine and its derivatives. cbs.dkresearchgate.net

A study on benzo-substituted quinuclidines using DFT methods (B3LYP/6-311+G(d,p)) demonstrated a good correlation between computed and experimental pKa values. cbs.dk The study also investigated the proton affinity of these compounds and found that the PA values decrease as the number of phenyl groups increases. cbs.dk This trend is attributed to the electronic effects of the substituents on the nitrogen atom's ability to accept a proton. While this study focused on benzo-fused analogs, the principles are relevant to this compound. The phenyl group at the 4-position is expected to influence the basicity of the quinuclidine nitrogen through inductive and field effects.

The table below presents a conceptual comparison of calculated proton affinities for related amine structures, illustrating the impact of substitution on basicity.

| Compound | Calculated Proton Affinity (kJ/mol) | Computational Method | Reference |

| Pyridine | +518.7 | MP2(FC)/6-31+G(2d,p)//B98/6-31G(d) | beilstein-journals.org |

| Quinuclidine | +580.6 | MP2(FC)/6-31+G(2d,p)//B98/6-31G(d) | beilstein-journals.org |

| Benzo-substituted Quinuclidines | Trend: PA decreases with increasing number of phenyl groups | B3LYP/6-311+G(d,p) | cbs.dk |

| Dimethyl methylphosphonate (B1257008) (for comparison) | 895 | G3(MP2) | researchgate.net |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable tools in modern drug discovery and materials science. They allow for the visualization and prediction of molecular interactions that are difficult to observe experimentally.

Ligand-Protein Docking Studies for Molecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rasayanjournal.co.inmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. jddtonline.inforesearchgate.netphcogj.com For quinuclidine derivatives, docking studies have been employed to investigate their binding modes with various biological targets. For example, docking studies have been used to explore the binding of quinuclidine derivatives to nicotinic acetylcholine (B1216132) receptors (nAChRs), providing insights into their antagonistic activity. conicet.gov.ar

In silico docking studies have also been performed on quinuclidine derivatives to assess their potential as antimicrobial agents. nih.govscholarsresearchlibrary.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein, which are crucial for binding affinity. nih.gov While specific docking studies focusing solely on this compound were not prevalent in the searched literature, the general applicability of these methods to the quinuclidine scaffold suggests that similar approaches can be used to predict its interactions with various protein targets. biorxiv.org

The following table summarizes the application of molecular docking to quinuclidine derivatives and related compounds.

| Target | Ligand Type | Key Findings from Docking | Reference(s) |

| Nicotinic Acetylcholine Receptors (nAChRs) | 2-benzylquinuclidine derivatives | Identified binding to orthosteric sites and the ion channel domain. | conicet.gov.ar |

| Staphylococcus aureus Sortase A | Quinazolinone analogs | Revealed lesser binding energy compared to the standard drug, suggesting inhibitory potential. | scholarsresearchlibrary.com |

| Antimalarial Target | N-(pyridine-4-yl-methylene) quinuclidine-3-amine | Provided insights into ligand-protein interactions responsible for inhibitory potency. | researchgate.netresearchgate.net |

| Cannabinoid Receptor-2 (CB2) | Phenylspirodrimanes | Predicted binding to the putative binding site with good affinity. | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Complex Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the ligand-protein complex. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to estimate the binding free energy. MD simulations have been applied to study the stability of complexes formed between quinuclidine derivatives and their biological targets.

For instance, MD simulations were performed on 2-benzylquinuclidine derivatives docked to human α7 and α4β2 nicotinic acetylcholine receptors. conicet.gov.ar These simulations showed that a methiodide derivative forms stable cation-π interactions with the aromatic box in the α7 receptor's orthosteric binding sites. conicet.gov.ar In another study, MD simulations of novel quinuclidine-based carbamates were used to analyze their conformational space. mdpi.com These examples highlight the utility of MD simulations in assessing the stability of the binding pose predicted by docking and in understanding the dynamic nature of the ligand-receptor interactions.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a crucial aspect of ligand-based drug design, which is employed when the three-dimensional structure of the target is unknown. unina.itresearchgate.netnih.gov A pharmacophore represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target. drugdesign.org This model can then be used to search for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. researchgate.net

For quinuclidine-based compounds, pharmacophore models have been developed to guide the design of new inhibitors. nih.gov For example, a pharmacophore hypothesis was built based on a potent quinuclidine-containing P2Y14 receptor antagonist. researchgate.net This model, consisting of negative and positive ionic features, a hydrophobic feature, and two aromatic rings, was used to screen for other compounds with similar pharmacophoric features, leading to the identification of new potent antagonists. researchgate.net Similarly, pharmacophore models have been generated for quinuclidine derivatives targeting cholinesterases to identify other potential targets for these compounds. nih.gov These studies demonstrate that the quinuclidine scaffold can be effectively incorporated into pharmacophore models to facilitate the discovery of new bioactive molecules. nih.govugm.ac.id

The key features of a representative pharmacophore model for a quinuclidine-based antagonist are summarized below.

| Pharmacophoric Feature | Description | Role in Binding |

| Negative Ionic | Centered on a carboxylate group | Interacts with a positively charged residue in the receptor. |

| Positive Ionic | Centered on the quinuclidine nitrogen | Interacts with a negatively charged or polar residue in the receptor. |

| Hydrophobic | Associated with a trifluoromethyl group | Engages in hydrophobic interactions within the binding pocket. |

| Aromatic Ring (x2) | Corresponding to a naphthalene (B1677914) scaffold | Participates in π-stacking or other aromatic interactions. |

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In the quest to design and discover novel therapeutic agents, in silico methodologies have become indispensable tools for elucidating the complex interplay between a molecule's structure and its biological activity. wikipedia.orgnih.gov For derivatives of this compound, computational chemistry offers a powerful lens through which to predict and understand pharmacological properties, guiding the synthesis of more potent and selective compounds. mdpi.com These approaches range from mapping the essential features for molecular recognition via pharmacophore modeling to quantifying the relationship between physicochemical properties and biological function through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov

A pharmacophore represents the specific arrangement of molecular features essential for biological activity. nih.gov The development of pharmacophore models is a key step in understanding how ligands like this compound analogs bind to their biological targets. researchgate.netresearchgate.net These models are constructed using structural data from active ligands or the target receptor itself and typically include features like hydrophobic centers, aromatic rings, hydrogen bond acceptors, and hydrogen bond donors. researchgate.netmdpi.com For quinuclidine-based carbamates, machine learning has been employed to create regression models that successfully predict bioactivity, describing up to 90% of the total variations among the data for butyrylcholinesterase (BChE) inhibition. mdpi.com Such models are crucial for predicting the activity of new theoretical compounds and guiding their design. mdpi.com

Molecular docking is another cornerstone of computational investigation, used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This technique provides critical insights into the binding mode and estimates the strength of the interaction, often expressed as a binding energy score. mdpi.comfrontiersin.org For instance, in studies of quinoline (B57606) derivatives, molecular docking has been used to understand interactions with targets like DNA gyrase and the colchicine-binding pocket of tubulin, thereby explaining the mechanistic basis of their antibacterial or anticancer effects. nih.govmdpi.com The insights gained from docking can validate experimental findings and guide the structural modification of lead compounds to enhance binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—quantifiable properties related to steric, electronic, and hydrophobic characteristics—to predict the activity of unsynthesized analogs. nih.gov While specific QSAR models for this compound are not extensively detailed in the public literature, the methodologies are widely applied to similar heterocyclic scaffolds like quinolines and quinoxalines. nih.govmdpi.comfrontiersin.org For example, QSAR models for quinolinone-based compounds identified van der Waals volume, electron density, and electronegativity as pivotal for antituberculosis activity. nih.gov The statistical validation of these models is critical to ensure their predictive power. nih.gov

The integration of these in silico techniques provides a hierarchical framework for modern drug discovery. cnjournals.com It begins with the generation of pharmacophore models and virtual screening, proceeds to molecular docking for refinement, and employs QSAR for quantitative prediction, collectively accelerating the identification and optimization of lead compounds based on the this compound scaffold. mdpi.comfrontiersin.org

Interactive Data Table 1: Key In Silico Methodologies for SAR Studies

| Computational Method | Purpose | Typical Application | Key Outputs | Relevant Findings for Analogous Scaffolds |

| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features required for biological activity. nih.govresearchgate.net | Virtual screening of compound libraries to find new hits; guiding ligand design. mdpi.commedsci.org | A 3D model with features (e.g., H-bond donors/acceptors, hydrophobic regions). researchgate.net | Models for quinoxaline (B1680401) derivatives helped identify key features for HDAC inhibition. frontiersin.org |

| Molecular Docking | To predict the binding conformation and affinity of a ligand within a target's active site. nih.govnih.gov | Elucidating binding modes; ranking potential ligands based on docking scores. mdpi.com | Binding pose, docking score (e.g., kcal/mol), key interacting residues. mdpi.comfrontiersin.org | Docking of quinolone derivatives revealed binding modes in tubulin, explaining anticancer activity. mdpi.com |

| QSAR Analysis | To create a statistical model correlating molecular descriptors with biological activity. nih.gov | Predicting the activity of novel compounds; identifying key physicochemical properties for activity. researchgate.net | A mathematical equation (R², F-value), identification of important descriptors. nih.gov | QSAR on quinolinone-thiosemicarbazones linked anti-TB activity to van der Waals volume and electronegativity. nih.gov |

| Machine Learning Models | To build and validate predictive models of bioactivity using advanced algorithms. nih.govmdpi.com | Predicting cholinesterase inhibition; ADMET property prediction. mdpi.commdpi.com | Validated regression or classification models with high predictive accuracy. mdpi.com | Models for quinuclidine carbamates predicted AChE/BChE inhibition with high accuracy (R² up to 0.90). mdpi.com |

Molecular Interactions and Chemical Biology Applications

4-Phenylquinuclidine and Derivatives as Chemical Probes

A chemical probe is a small molecule engineered to selectively engage a specific protein target, thereby enabling the study of that target's function within complex biological systems like cells and organisms. promega.de Unlike a drug, which is optimized for a clinical outcome, a chemical probe is a research tool designed to answer a specific biological question. The development of high-quality chemical probes is essential for validating a protein's role in disease, dissecting signaling pathways, and serving as a foundation for drug discovery. promega.deresearchgate.net

The design and validation of effective chemical probes adhere to stringent criteria. Key principles include:

Potency and Affinity: A probe must bind to its intended target with high affinity, typically demonstrated by a potency of less than 100 nM in biochemical assays and less than 1 µM in cellular contexts. promega.de

Selectivity: A probe must exhibit high selectivity for its target over other related proteins, often requiring a greater than 30-fold selectivity margin. promega.de This ensures that the observed biological effects are directly attributable to the modulation of the intended target.

Known Mechanism of Action: The way a probe interacts with its target (e.g., as an inhibitor, activator, or antagonist) must be well-defined. tandfonline.com

Target Engagement: It is crucial to demonstrate that the probe physically interacts with its target in a cellular environment. promega.de This confirmation links the probe's presence to the subsequent biological or phenotypic changes. promega.de

Validation is a rigorous process involving multiple technologies to assess cellular potency, selectivity, and on-target activity. researchgate.net This can include competitive profiling, where potent inhibitors compete with a probe for binding to the target enzyme, with the results quantified to determine inhibitory strength. nih.gov Open-access resources and portals exist to help researchers evaluate the quality and suitability of chemical probes, often using a rating system to denote their validation status for use in cells or in vivo. tandfonline.comoup.com

Chemical probes derived from scaffolds like this compound are invaluable for modulating biological targets to investigate their roles in cellular processes and disease. By selectively inhibiting or activating a target protein, these molecular tools allow researchers to study the downstream consequences, effectively mimicking genetic "loss-of-function" or "gain-of-function" experiments but with temporal control. tandfonline.com

The applications of such probes are diverse. They are instrumental in the early stages of drug discovery for target validation, helping to confirm whether a specific protein is a viable target for therapeutic intervention. promega.deresearchgate.net For instance, the development of this compound derivatives as potent P2Y14 receptor antagonists allows for the exploration of this receptor's role in inflammation, pain, and pulmonary diseases. nih.gov Similarly, their use as cholinesterase inhibitors helps in studying the cholinergic system's function in cognition and neurological disorders. nih.gov

Furthermore, these probes can be used to:

Screen for new therapeutic agents: Compounds with a validated mechanism can be used in screening assays to identify other molecules that bind to the same target. google.com

Investigate signaling pathways: By activating or blocking a specific node in a pathway, such as the JAK/STAT pathway, probes can help unravel complex cellular communication networks. google.com

Study disease mechanisms: Probes that target proteins implicated in disease, such as tubulin in cancer or the HIV-1 capsid in viral replication, are critical for understanding pathology and identifying new treatment strategies. plos.orgnih.gov

Principles of Chemical Probe Design and Validation

Mechanistic Studies of Molecular Binding to Biological Receptors

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars and UDP, is a significant target for inflammatory and immune diseases. nih.govnih.gov Derivatives of this compound have been developed as potent antagonists for this receptor. nih.gov The quinuclidine (B89598) scaffold serves as a rigid, bicyclic replacement for the piperidine (B6355638) ring found in earlier antagonists, leading to high-affinity compounds. nih.govresearchgate.net

Research has shown that a this compound derivative (compound 17 in the study) demonstrated a high affinity for the human P2Y14 receptor (hP2Y14R) with an IC50 value of approximately 20 nM. nih.gov This affinity was preserved at the mouse P2Y14 receptor (mP2Y14R). nih.gov Further modifications to the piperidine moiety of related antagonists with various bridged ring systems, including isoquinuclidine, also yielded compounds with high affinity, indicating that the receptor's binding pocket can accommodate these sterically defined structures. researchgate.net

Homology modeling based on the P2Y12 receptor structure suggests that these antagonists fit into a deep, sterically limited hydrophobic pocket, with the quinuclidine or related bridged moiety pointing outwards where there is more flexibility. nih.govresearchgate.net The binding mode is believed to be conserved for the common naphthoic acid scaffold, with the variations in the quinuclidine/piperidine portion probing the shape and constraints of the receptor binding pocket. researchgate.net

| Compound | Description | hP2Y14R IC50 (nM) | mP2Y14R IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 5 (Quinuclidine Reference) | Naphthalene-based quinuclidine antagonist | 20.4 | 49.6 | unipd.it |

| Compound 17 (MRS4608) | Phenylquinuclidine derivative | ~20 | ~20 | nih.gov |

| Compound 34 | Isoquinuclidine derivative | 15.6 | Not Reported | researchgate.net |

| Compound 1 (Piperidine Reference) | Naphthalene-based piperidine antagonist | 6.4 | 14.1 | unipd.it |

Quinuclidine-based compounds have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov Inhibition of these enzymes increases acetylcholine levels, a key strategy in managing conditions like Alzheimer's disease and organophosphate poisoning. nih.govmdpi.com

Derivatives of quinuclidine demonstrate reversible inhibition of both AChE and BChE, typically in the micromolar to nanomolar range. nih.govmdpi.com The mechanism involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. orst.eduwikipedia.org The structure of the quinuclidine derivative significantly influences its potency and selectivity.

Bisquaternary Derivatives: Compounds featuring two quinuclidine cores connected by an alkyl linker (bisquaternary compounds) have shown the highest potency, with inhibition constants (Ki) in the nanomolar range for both AChE and BChE. mdpi.comresearchgate.net

Benzyl-based Substituents: For derivatives with benzyl-based groups attached to the quinuclidinium core, the position of substituents on the benzene (B151609) ring is a critical factor for selectivity. Analogues with groups in the meta-position exhibit stronger inhibition of AChE, while those with groups in the para-position are more effective against BChE. nih.gov

Functional Groups: The presence of hydroxyl or methoxyl groups, along with a cationic nitrogen in the heterocyclic system, can enhance the inhibitory potential. mdpi.com

| Derivative Type | Substituent/Position | Target Enzyme | Ki (µM) | Reference |

|---|---|---|---|---|

| Dodecylaminoquinuclidine | -CH3 (meta-position) | AChE | ~1.7-2.0 | nih.gov |

| Dodecylaminoquinuclidine | -Br (meta-position) | AChE | ~1.7-2.0 | nih.gov |

| Dodecylaminoquinuclidine | -CH3 (para-position) | BChE | ~0.3-0.5 | nih.gov |

| Dodecylaminoquinuclidine | -Br (para-position) | BChE | ~0.3-0.5 | nih.gov |

| Bisquaternary (C10 linker) | Hydroxyquinuclidinium | AChE & BChE | Nanomolar range | mdpi.com |

| Bisquaternary (C10 linker) | Hydroxyiminoquinuclidinium | AChE & BChE | Nanomolar range | mdpi.com |

Tubulin: Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division and transport. frontiersin.org It is a major target for anticancer agents. Small-molecule inhibitors often bind to one of two main sites on the αβ-tubulin heterodimer: the colchicine (B1669291) site or the vinca (B1221190) alkaloid site. nih.gov The majority of small-molecule vascular disrupting agents that interact with tubulin do so at the colchicine binding site on β-tubulin. nih.gov This interaction prevents the assembly of tubulin into microtubules, leading to a disruption of the microtubule network, cell cycle arrest, and subsequent cytotoxicity. nih.gov Another key interaction site is the C-terminal tail of tubulin, a region rich in acidic residues (e.g., Glu-Gly-Glu-Glu sequence) that serves as a binding site for various microtubule-associated proteins (MAPs) and motor proteins like dynein. nih.govcsic.es A chemical probe based on the this compound scaffold could be designed to target one of these sites, disrupting microtubule dynamics for research or therapeutic purposes.

HIV-1 Capsid: The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that protects the viral genome and is essential for multiple stages of the viral life cycle, including nuclear entry and replication. plos.orgnih.gov The capsid is a key target for a new class of antiviral drugs. These small-molecule inhibitors, such as Lenacapavir (LCV), bind to a well-defined pocket at the interface between two adjacent capsid protein subunits. plos.orgviivexchange.com This binding has a dual effect: at high concentrations, it can disrupt capsid assembly, while at lower, clinically relevant concentrations, it stabilizes the capsid, making it more rigid and less elastic. plos.org This loss of elasticity is critical, as the viral core must be flexible to traverse the nuclear pore complex, which is narrower than the capsid itself. plos.orgnih.gov By binding to this inter-subunit pocket, inhibitors prevent the necessary conformational changes, block nuclear entry, and halt the infection process. plos.org

Interleukin-4 Receptor Alpha (IL-4Rα): The interleukin-4 receptor alpha (IL-4Rα) chain is a crucial component of the receptor complexes for two key cytokines, IL-4 and IL-13, which regulate Th2-type immune responses involved in allergy and asthma. frontiersin.orgcusabio.com The signaling process is initiated when IL-4 or IL-13 binds to its respective receptor complex. frontiersin.org IL-4 binds with high affinity to IL-4Rα, which then pairs with either the common gamma chain (forming the Type 1 receptor) or the IL-13Rα1 chain (forming the Type 2 receptor). frontiersin.orgnih.gov IL-13 binds the Type 2 receptor. frontiersin.org This binding event activates associated Janus kinases (JAK1, JAK2, JAK3), which then phosphorylate the receptor and other signaling molecules like STAT6, initiating a downstream signaling cascade. frontiersin.org A small molecule based on the this compound scaffold could be designed to act as an antagonist by sterically blocking the binding site of IL-4 or IL-13 on the IL-4Rα chain, thereby preventing receptor activation and inhibiting the subsequent inflammatory signaling pathway.

Cholinesterase Inhibition Mechanisms (AChE and BChE)

Role in Asymmetric Organocatalysis and Ligand Design

The quinuclidine framework, a bicyclic amine, is a foundational structure in the field of asymmetric organocatalysis and ligand design. chinesechemsoc.org Its rigid, sterically defined structure and the potent basicity of its bridgehead nitrogen atom make it a privileged scaffold. rsc.orgwikipedia.org Derivatives of quinuclidine, particularly those derived from natural Cinchona alkaloids like quinine (B1679958) and quinidine (B1679956), are among the most successful classes of organocatalysts. nih.govtut.ac.jp These catalysts are instrumental in producing enantiomerically pure compounds, which are of high value in pharmaceuticals and materials science. researchgate.net The core structure consists of a basic tertiary amine in the quinuclidine ring, which can activate substrates, and a chiral backbone that induces stereoselectivity. mdpi.com The unique existence of pseudoenantiomeric Cinchona alkaloids allows for access to both enantiomers of a desired chiral product, a significant advantage in asymmetric synthesis. nih.gov

The design of ligands and organocatalysts based on the quinuclidine skeleton has led to significant advancements in various chemical transformations. rsc.org The functionalization of the quinuclidine ring, often at the C2, C3, or C9 positions (in Cinchona derivatives), allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of stereocontrol in reactions such as Michael additions, alkylations, and hydrogenations. nih.govmdpi.comliverpool.ac.uk

Quinuclidine as a Lewis Base Catalyst

Quinuclidine and its derivatives are highly effective Lewis base catalysts due to the high electron density and accessibility of the lone pair on the bridgehead nitrogen atom. rsc.orgresearchgate.net A Lewis base is a chemical species that can donate a pair of electrons to a Lewis acid. In organocatalysis, the quinuclidine nitrogen acts as a nucleophilic catalyst, initiating reactions by forming a reactive intermediate with an electrophilic substrate.

The strong basicity of quinuclidine (pKa of the conjugate acid is ~11) is a key factor in its catalytic activity. wikipedia.orgresearchgate.net Research has shown a direct correlation between the pKa of quinuclidine-based catalysts and their reactivity in certain reactions, such as the Baylis-Hillman reaction. researchgate.net Contrary to some earlier assumptions that steric hindrance might reduce reactivity, quinuclidine itself was identified as the most active catalyst among several derivatives for this transformation, a finding attributed to its high basicity. researchgate.net

Recent studies have expanded the utility of quinuclidine as a Lewis base catalyst in dual catalytic systems. For instance, in combination with a photoredox catalyst, quinuclidine and its derivatives like quinuclidin-3-ol can activate boronic acids and esters. d-nb.infonih.gov In this system, the Lewis base forms a redox-active complex with the boron species, which can then undergo single-electron transfer to generate carbon radicals for C-C bond formation. d-nb.info

The efficacy of quinuclidine-derived bases as Lewis base catalysts is demonstrated in the table below, which shows their performance in a photoredox-mediated coupling reaction.

| Lewis Base Catalyst | Product Yield (%) |

|---|---|

| Quinuclidin-3-ol | 80 |

| Quinuclidine | 77 |

| 4-Dimethylaminopyridine (DMAP) | 75 |

| Triphenylphosphine (PPh3) | 71 |

Development of Chiral Catalysts Derived from Quinuclidine

The development of chiral catalysts from the quinuclidine scaffold has been a major focus, largely driven by the ready availability of Cinchona alkaloids. nih.gov These natural products, including quinine, quinidine, cinchonine, and cinchonidine, provide a chiral framework that has been extensively modified to create a vast library of catalysts for asymmetric synthesis. tut.ac.jp These modifications often involve creating bifunctional catalysts where the quinuclidine nitrogen acts as a basic center and another part of the molecule, frequently a hydroxyl or thiourea (B124793) group attached at the C9 position, acts as a hydrogen-bond donor. rsc.orgmdpi.com This dual activation mode is highly effective in organizing the transition state to achieve high enantioselectivity.

Researchers have developed numerous synthetic derivatives by modifying the Cinchona alkaloid structure. For example, transforming the native hydroxyl group into amines, ethers, or esters allows for precise tuning of the catalyst's properties. rsc.org A collection of chiral quinuclidine ligands derived from quinine and quinidine has been successfully used in the iridium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent conversions and high enantioselectivities (up to 95% ee). nih.gov

Another powerful strategy involves the quaternization of the quinuclidine nitrogen to form chiral phase-transfer catalysts. nih.govacs.org Cinchonium salts, such as those derived from cinchonine, have been shown to activate imines as nucleophiles for highly enantioselective reactions. nih.gov The bulky substituents installed on the nitrogen atom, along with the inherent chirality of the quinuclidine backbone, create a well-defined chiral pocket that dictates the facial selectivity of the reaction. nih.gov The development of methods for the enantioselective synthesis of novel quinuclidine derivatives themselves, for instance through iridium-catalyzed intramolecular allylic dearomatization, continues to expand the toolbox of available chiral ligands and catalysts. chinesechemsoc.org

The table below summarizes the effectiveness of several chiral catalysts derived from the quinuclidine core in an asymmetric transfer hydrogenation reaction.

| Ligand Precursor | Derived Ligand | Substrate (Ketone) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Quinine | QCI-Amine | Acetophenone | 99 | 85 |

| Quinidine | QCD-Amine | Acetophenone | 99 | 84 |

| Quinine | QCI-Amine | 2-Acetonaphthone | 99 | 95 |

| Quinidine | QCD-Amine | 2-Acetonaphthone | 99 | 95 |

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Quinuclidine (B89598) Scaffolds

The development of efficient and innovative synthetic methods for constructing quinuclidine scaffolds is a significant area of ongoing research. chinesechemsoc.orgchinesechemsoc.org Traditional approaches often involve multi-step processes that can be inefficient. chinesechemsoc.org However, recent advancements are paving the way for more streamlined and versatile syntheses.

One promising approach is the use of catalytic asymmetric dearomatization reactions. chinesechemsoc.orgchinesechemsoc.org This method allows for the transformation of planar aromatic compounds into highly enantio-enriched three-dimensional molecules, including quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org For instance, an iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction has been successfully employed to synthesize indolenine-fused quinuclidine derivatives with high yields and stereoselectivity. chinesechemsoc.orgchinesechemsoc.org This method offers a direct route to chiral quinuclidine structures, which are of great interest in medicinal chemistry. chinesechemsoc.org

Another area of development focuses on the modification of existing quinuclidine rings. chinesechemsoc.orgresearchgate.net While the scope of this method has been somewhat limited by the availability of starting materials, new strategies are emerging to overcome this challenge. chinesechemsoc.org For example, a novel synthetic entry to quinine (B1679958) and quinidine (B1679956), which contain the quinuclidine core, utilizes a symmetrical and non-stereogenic precursor, enabling a "local-desymmetrization" approach. researchgate.net This strategy has the potential to provide access to a wider range of quinuclidine derivatives that are not easily accessible through traditional methods. researchgate.net

Furthermore, researchers are exploring new ways to introduce functional groups onto the quinuclidine scaffold. This includes the development of methods for the regioselective functionalization of the quinuclidine ring, which is crucial for fine-tuning the properties of the final compound.

Exploration of New Chemical Space around the 4-Phenylquinuclidine Core

Expanding the chemical space around the this compound core is essential for discovering new compounds with enhanced or novel biological activities. This involves systematically modifying the structure of this compound and evaluating the effects of these modifications on its properties.

One strategy for exploring new chemical space is to introduce various substituents onto the phenyl ring and the quinuclidine nucleus. For example, bromination of this compound can lead to the formation of 4-(4-bromophenyl)quinuclidine or 4-(3,4-dibromophenyl)-quinuclidine, depending on the reaction conditions. unipd.it These brominated derivatives can then serve as starting materials for further functionalization through reactions like Suzuki coupling. unipd.it

Another approach involves the synthesis of analogs with modified ring systems. For instance, researchers have synthesized analogs of quinuclidine-containing compounds with five- or seven-membered rings in place of the original quinuclidine skeleton. researchgate.net These modifications can significantly influence the compound's activity and selectivity. researchgate.net

The exploration of new chemical space is not limited to small molecule modifications. The development of DNA-encoded libraries (DELs) allows for the screening of vast numbers of compounds against a target protein. acs.org By incorporating the this compound scaffold into these libraries, researchers can rapidly identify new derivatives with high affinity and selectivity for a particular biological target.

The table below showcases some of the derivatives that have been synthesized to explore the chemical space around the quinuclidine core.

| Derivative Name | Modification from Core Structure | Potential Application Area |

| 4-(4-Bromophenyl)quinuclidine | Bromine substitution on the phenyl ring | Intermediate for further synthesis |

| 4-(3,4-Dibromophenyl)quinuclidine | Dibromo substitution on the phenyl ring | Intermediate for further synthesis |

| Indolenine-fused quinuclidine derivatives | Fusion of an indolenine ring to the quinuclidine core | Asymmetric catalysis, medicinal chemistry |

| Quinuclidine analogs with modified ring sizes | Replacement of the quinuclidine ring with five- or seven-membered rings | Organocatalysis |

Advanced Computational Modeling for Predictive Design

Advanced computational modeling has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict the properties and behavior of molecules before they are synthesized. numberanalytics.comresearchgate.netmdpi.com In the context of this compound, computational methods are being used to guide the design of new derivatives with improved properties.

One of the key applications of computational modeling is in the prediction of a molecule's biological activity. numberanalytics.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of this compound derivatives with their biological activity. This information can then be used to design new compounds with enhanced potency and selectivity.

Computational methods are also employed to study the interactions between this compound derivatives and their biological targets. mdpi.com Molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode of a ligand to a protein, which can help to explain its activity and guide the design of more effective inhibitors.

Furthermore, computational models are being developed to predict the synthetic accessibility of new molecules. arxiv.org This is a crucial consideration in drug discovery, as it is important to be able to synthesize the designed compounds in a practical and efficient manner. By integrating synthetic accessibility predictions into the design process, researchers can focus their efforts on compounds that are more likely to be successfully synthesized.

The use of artificial intelligence (AI) and machine learning (ML) is also becoming increasingly prevalent in computational chemistry. numberanalytics.commdpi.com These techniques can be used to analyze large datasets of chemical and biological information to identify new patterns and relationships that can be used to guide the design of new molecules.

Designing Highly Selective Chemical Probes for Specific Biological Pathways

Chemical probes are small molecules that are used to study the function of proteins and other biological molecules in their native environment. researchgate.netrjsocmed.com The design of highly selective chemical probes based on the this compound scaffold is a promising area of research with the potential to provide new tools for studying a wide range of biological processes.

The key to designing a selective chemical probe is to identify a scaffold that can be modified to interact with a specific target protein with high affinity and selectivity. researchgate.netnih.gov The this compound scaffold is a good starting point for the design of chemical probes due to its rigid structure and the fact that it can be readily functionalized.

One approach to designing selective chemical probes is to use a "deconstruction-reconstruction" strategy. biorxiv.org This involves breaking down a known inhibitor into its constituent fragments and then reassembling them in new combinations to create a library of new compounds. This library can then be screened against a panel of proteins to identify compounds with high selectivity for a particular target.

Another strategy is to use computational methods to guide the design of selective probes. mdpi.com Molecular modeling can be used to predict the binding affinity of different this compound derivatives for a target protein, which can help to prioritize compounds for synthesis and testing.

Once a selective chemical probe has been identified, it can be used to study the function of its target protein in a variety of ways. For example, it can be used to visualize the localization of the protein in cells, to identify its interacting partners, or to study the effects of inhibiting its activity.

The development of highly selective chemical probes based on the this compound scaffold has the potential to provide new insights into the role of a wide range of proteins in health and disease.

Broader Applications of Quinuclidine Derivatives in Chemical Research

The utility of quinuclidine derivatives extends beyond medicinal chemistry into various other areas of chemical research. ontosight.aicymitquimica.com Their unique structural and chemical properties make them valuable as catalysts, building blocks, and probes in a wide range of applications.

In the field of catalysis, quinuclidine derivatives have been shown to be effective catalysts for a variety of organic reactions. chinesechemsoc.orgchinesechemsoc.orgccspublishing.org.cn For example, they have been used as catalysts in Morita–Baylis–Hillman reactions, Sharpless dihydroxylation reactions, and phase-transfer catalytic reactions. chinesechemsoc.orgchinesechemsoc.org The development of new chiral quinuclidine derivatives is a particularly active area of research, as these compounds have the potential to be used as catalysts for asymmetric synthesis. chinesechemsoc.orgchinesechemsoc.org

Quinuclidine derivatives are also used as building blocks in the synthesis of more complex molecules. cymitquimica.com Their rigid bicyclic structure makes them ideal for use as scaffolds in the construction of new materials with specific properties. For example, quinuclidine derivatives have been used as structure-directing agents in the synthesis of zeolites, which are porous materials with a wide range of applications in catalysis and separation. rsc.org

Furthermore, the unique photophysical properties of some quinuclidine derivatives make them suitable for use as fluorescent probes. These probes can be used to study a variety of chemical and biological processes, such as changes in pH or the presence of specific metal ions.

The table below summarizes some of the broader applications of quinuclidine derivatives in chemical research.

| Application Area | Specific Use of Quinuclidine Derivative | Example |

| Catalysis | Asymmetric catalyst | Chiral quinuclidine derivatives in enantioselective synthesis chinesechemsoc.orgchinesechemsoc.org |

| Materials Science | Structure-directing agent | Synthesis of zeolites rsc.org |

| Chemical Sensing | Fluorescent probe | Detection of pH changes or metal ions |

The continued exploration of the chemistry of quinuclidine derivatives is likely to lead to the discovery of new and exciting applications in a wide range of fields.

Q & A

Q. How can researchers optimize the synthesis of 4-Phenylquinuclidine for reproducibility?

Methodological Answer:

- Step 1: Review existing synthetic routes (e.g., nucleophilic substitution, catalytic hydrogenation) and identify critical parameters (temperature, solvent, catalyst loading) .

- Step 2: Use Design of Experiments (DOE) to systematically vary conditions and assess yield/purity via HPLC or GC-MS .

- Step 3: Validate reproducibility by repeating optimized protocols ≥3 times under controlled conditions. Document deviations in reaction logs .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

Methodological Answer:

- Primary Tools:

- NMR: Compare H/C spectra with literature data (e.g., quinuclidine proton environments at δ 1.5–3.0 ppm) .

- IR: Confirm absence of unexpected carbonyl peaks (e.g., 1700 cm) indicating oxidation .

- Cross-Validation: Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

Q. What strategies ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) to isolate the compound. Validate recovery rates with spiked controls .

- Calibration Curves: Prepare ≥5 concentration levels in triplicate. Report R >0.99 and LOD/LOQ values .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of this compound in asymmetric catalysis?

Methodological Answer:

Q. What experimental approaches resolve contradictory data on this compound’s biological activity?

Methodological Answer:

- Hypothesis Testing: Replicate assays (e.g., enzyme inhibition) under identical conditions. Control for variables like solvent (DMSO vs. water) .

- Meta-Analysis: Systematically review literature to identify methodological disparities (e.g., cell lines, assay protocols) .

- Error Analysis: Calculate standard deviations across replicates and use t-tests to assess significance .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Variable Selection: Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess impact on binding affinity .

- Data Collection: Use surface plasmon resonance (SPR) or ITC for quantitative binding constants .

- Multivariate Analysis: Apply PCA or clustering algorithms to identify critical structural motifs .

Q. What methodologies validate the role of this compound in supramolecular assemblies?

Methodological Answer:

Q. How can researchers address discrepancies in computational vs. experimental pKa values for this compound?

Methodological Answer:

Q. What protocols ensure ethical and rigorous use of this compound in in vivo studies?

Methodological Answer:

- Dose Optimization: Conduct pilot studies to establish LD and therapeutic windows .

- Ethical Compliance: Follow institutional guidelines for animal welfare (e.g., 3Rs principle) and document approval codes .

- Data Transparency: Publish raw data (e.g., survival curves, histopathology) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |